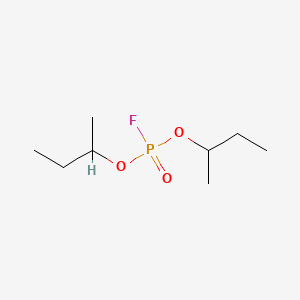![molecular formula C21H30O2 B13415894 (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule. It is characterized by a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active steroids and hormones. This compound is notable for its multiple chiral centers and its specific stereochemistry, which significantly influence its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyethyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyethyl group via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the hydroxyethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and steroids.
Biology: Studied for its role in biological pathways and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid hormone receptors, influencing gene expression and cellular responses.
Enzymes: Modulation of enzyme activity, affecting metabolic pathways and biochemical reactions.
Pathways: Involvement in signaling pathways that regulate physiological processes.
Comparaison Avec Des Composés Similaires
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can be compared with other similar compounds, such as:
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological roles.
Testosterone: Similar steroid structure but with distinct functional groups and physiological effects.
Estradiol: Another steroid with a similar core structure but different functional groups and biological activities.
This compound’s unique stereochemistry and functional groups make it distinct from these similar compounds, contributing to its specific biological and chemical properties.
Propriétés
Formule moléculaire |
C21H30O2 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16+,17-,18+,19-,20-,21-/m1/s1 |
Clé InChI |
IQPNZLYVKOVQGH-RKJOAILSSA-N |
SMILES isomérique |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


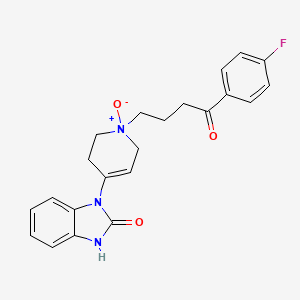
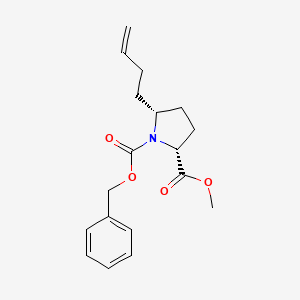
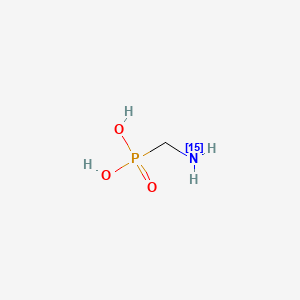
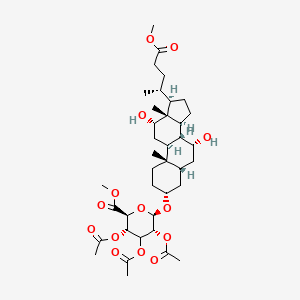

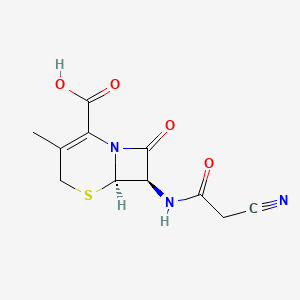
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)

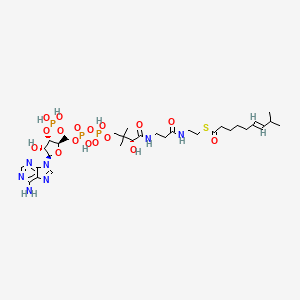
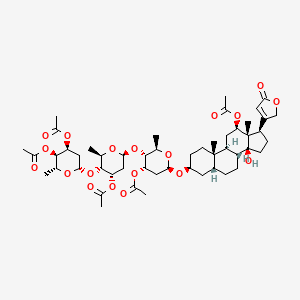
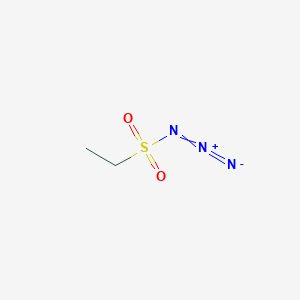
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
